molecular formula C14H20N2O B2393173 N-[2-(Dimethylamino)-1-(3-methylphenyl)ethyl]prop-2-enamide CAS No. 2411270-43-2

N-[2-(Dimethylamino)-1-(3-methylphenyl)ethyl]prop-2-enamide

Cat. No.: B2393173
CAS No.: 2411270-43-2
M. Wt: 232.327
InChI Key: GRXWOPLPSPVYPZ-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-1-(3-methylphenyl)ethyl]prop-2-enamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a methylphenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)-1-(3-methylphenyl)ethyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the alkylation of 3-methylphenylacetonitrile with dimethylamine, followed by the addition of acryloyl chloride to form the final product. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation and acylation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)-1-(3-methylphenyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of this compound reduced derivatives.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

N-[2-(Dimethylamino)-1-(3-methylphenyl)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)-1-(3-methylphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. The prop-2-enamide moiety may also participate in covalent bonding, leading to irreversible inhibition of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide
  • N-Ethyl-N-(2-methylphenyl)but-3-enamide
  • N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide

Uniqueness

N-[2-(Dimethylamino)-1-(3-methylphenyl)ethyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-1-(3-methylphenyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-5-14(17)15-13(10-16(3)4)12-8-6-7-11(2)9-12/h5-9,13H,1,10H2,2-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXWOPLPSPVYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CN(C)C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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